Thiazolidinone]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazolidinone is a heterocyclic compound characterized by a five-membered ring containing sulfur, nitrogen, and a carbonyl group. This compound has garnered significant attention due to its diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties . The thiazolidinone scaffold is considered a “magic molecule” in medicinal chemistry because of its wide range of pharmacological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiazolidinone derivatives can be synthesized through various methods. One common approach involves the reaction of thiourea with α-halo acids or their derivatives under reflux conditions . Another method includes the cyclocondensation of azomethines with mercaptoacetic acid in the presence of a catalyst .
Industrial Production Methods: Industrial production of thiazolidinone derivatives often employs solvent-free conditions and heterogeneous catalysts to enhance yield and reduce environmental impact . For instance, the use of silica chloride as a catalyst in the synthesis of 4-thiazolidinone derivatives has been reported to be efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: Thiazolidinone undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: Reduction reactions often involve the use of sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions include various substituted thiazolidinone derivatives, which exhibit enhanced biological activities .
Scientific Research Applications
Mechanism of Action
Thiazolidinone is often compared with other heterocyclic compounds due to its unique properties :
Thiazole: Similar to thiazolidinone but lacks the carbonyl group.
Uniqueness: Thiazolidinone’s unique combination of sulfur, nitrogen, and a carbonyl group in a five-membered ring imparts distinct chemical reactivity and biological activity, making it a versatile scaffold in drug design .
Comparison with Similar Compounds
- Thiazole
- Oxazole
- Imidazole
- Thiazolidinedione
Properties
Molecular Formula |
C53H56N6O2S6 |
---|---|
Molecular Weight |
1001.5 g/mol |
IUPAC Name |
(5Z)-3-ethyl-5-[[4-[7-[7-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2,1,3-benzothiadiazol-4-yl]-9,9-dioctylfluoren-2-yl]-2,1,3-benzothiadiazol-7-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C53H56N6O2S6/c1-5-9-11-13-15-17-27-53(28-18-16-14-12-10-6-2)41-29-33(37-23-21-35(45-47(37)56-66-54-45)31-43-49(60)58(7-3)51(62)64-43)19-25-39(41)40-26-20-34(30-42(40)53)38-24-22-36(46-48(38)57-67-55-46)32-44-50(61)59(8-4)52(63)65-44/h19-26,29-32H,5-18,27-28H2,1-4H3/b43-31-,44-32- |
InChI Key |
OLBOENQKGKQCJD-XOTMQJHLSA-N |
Isomeric SMILES |
CCCCCCCCC1(C2=C(C3=C1C=C(C=C3)C4=CC=C(C5=NSN=C45)/C=C/6\SC(=S)N(C6=O)CC)C=CC(=C2)C7=CC=C(C8=NSN=C78)/C=C/9\SC(=S)N(C9=O)CC)CCCCCCCC |
Canonical SMILES |
CCCCCCCCC1(C2=C(C=CC(=C2)C3=CC=C(C4=NSN=C34)C=C5C(=O)N(C(=S)S5)CC)C6=C1C=C(C=C6)C7=CC=C(C8=NSN=C78)C=C9C(=O)N(C(=S)S9)CC)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.